Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a cyano group, a methoxy group, and an ester functional group, makes it a valuable scaffold for the development of new drugs and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of a multicomponent reaction, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in the presence of a catalyst to form the imidazo[1,2-a]pyridine core . The cyano and methoxy groups can be introduced through subsequent functionalization reactions, such as nucleophilic substitution or metal-catalyzed coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace the methoxy or cyano groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles (e.g., halides, amines, organometallic reagents). Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or acetonitrile, and may require heating or cooling to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the cyano group can produce an amine. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has numerous applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecule, leading to changes in cellular signaling pathways, gene expression, or metabolic processes .
Comparison with Similar Compounds
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.
Coumarin Derivatives: Coumarin derivatives are known for their anticoagulant and antimicrobial properties.
Cycloalkanes: Cycloalkanes are simple cyclic hydrocarbons with limited biological activity.
The uniqueness of this compound lies in its combination of functional groups and its ability to interact with a variety of biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-4-19-13(17)11-8(2)15-12-9(7-14)10(18-3)5-6-16(11)12/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFODVJAKPPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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